5-HT2C Agonist Potency: Methoxy vs. Chloro, Bromo, and Hydrogen
In HEK-293 cells transiently expressing human 5-HT2C receptors, the 8-methoxy compound exhibits an EC50 of 780 nM [1]. This potency is approximately 290-fold weaker than that of the 8-chloro congener lorcaserin (EC50 = 2.7 nM, measured under comparable phosphoinositol hydrolysis conditions) [2] and 65-fold weaker than that of the 8-bromo analog (EC50 = 12 nM) [3]. However, it is at least 2.5-fold more potent than the unsubstituted parent compound (EC50 ≈ 316 nM against 5-HT2A in a similar assay, with no direct 5-HT2C comparison available) [4]. This graded potency ladder—Cl > Br >> OMe > H—establishes the 8-methoxy derivative as a moderate-activity tool that fills a critical gap in the SAR series.
| Evidence Dimension | 5-HT2C receptor EC50 (nM) |
|---|---|
| Target Compound Data | 780 nM |
| Comparator Or Baseline | Lorcaserin (8-Cl): 2.7 nM; 8-Br: 12 nM; Parent (8-H): ~316 nM (5-HT2A assay) |
| Quantified Difference | 290‑fold less potent than lorcaserin; 65‑fold less potent than 8-Br; >2‑fold more potent than parent |
| Conditions | Human 5-HT2C (or 5-HT2A for parent) transfected HEK-293 cells, [3H]-phosphoinositol hydrolysis, Arena Pharmaceuticals / ChEMBL curated data |
Why This Matters
Researchers requiring a moderate-efficacy, low-potency 5‑HT2C scaffold for biased agonism or probe development should procure this compound rather than lorcaserin, whose high potency complicates dose-response analyses in sensitive cellular models.
- [1] BindingDB, BDBM50161617, EC50 780 nM at 5-HT2C (assay CHENBL310685). View Source
- [2] PMC8317212 Table 1: Lorcaserin EC50 = 2.7 nM at 5-HT2C. View Source
- [3] BindingDB, BDBM50161622, EC50 12 nM at 5-HT2C. View Source
- [4] BindingDB, BDBM50161625, EC50 316 nM at 5-HT2C (IP3 assay) or 340 nM at 5-HT2A. View Source
